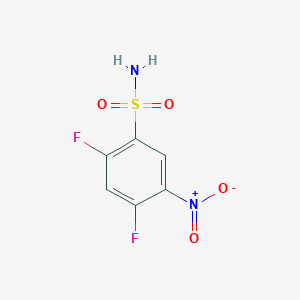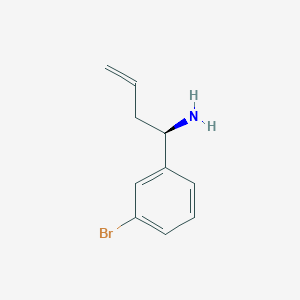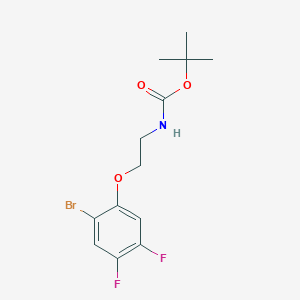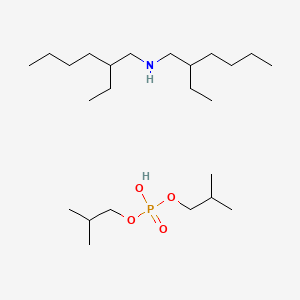
3-Bromo-2-(pentafluoroethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(pentafluoroethyl)pyridine: is a fluorinated pyridine derivative with the molecular formula C7H3BrF5N. This compound is notable for its unique structure, which includes a bromine atom and a pentafluoroethyl group attached to a pyridine ring. The presence of these substituents imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(pentafluoroethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-(pentafluoroethyl)pyridine using bromine or a brominating agent under controlled conditions. Another method includes the use of 3-bromo-2-nitropyridine, which reacts with pentafluoroethyl reagents to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, utilizing efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-(pentafluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in Suzuki–Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts, arylboronic acids, and bases such as potassium phosphate in solvents like 1,4-dioxane and water.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various aryl-substituted pyridines .
Applications De Recherche Scientifique
3-Bromo-2-(pentafluoroethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and molecular docking studies.
Industry: Utilized in the production of agrochemicals, materials science, and other industrial applications.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(pentafluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and binding affinity. For example, in Suzuki–Miyaura coupling, the bromine atom undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the final product .
Comparaison Avec Des Composés Similaires
3-Bromo-2-hydroxypyridine: Another brominated pyridine derivative with different substituents and properties.
2-Fluoro-3-bromopyridine: A fluorinated pyridine with a similar structure but different reactivity and applications.
Uniqueness: 3-Bromo-2-(pentafluoroethyl)pyridine is unique due to the presence of both a bromine atom and a pentafluoroethyl group, which impart distinct chemical and physical properties. This combination makes it particularly valuable in the synthesis of fluorinated compounds and in various research applications .
Propriétés
Formule moléculaire |
C7H3BrF5N |
|---|---|
Poids moléculaire |
276.00 g/mol |
Nom IUPAC |
3-bromo-2-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C7H3BrF5N/c8-4-2-1-3-14-5(4)6(9,10)7(11,12)13/h1-3H |
Clé InChI |
RHNGHFXHVVJKCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C(C(F)(F)F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol](/img/structure/B12070295.png)




![5-Bromo-2-chloro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12070316.png)




